molecular formula C8H16ClNO2 B2705085 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride CAS No. 2228677-82-3

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride

Cat. No. B2705085
CAS RN: 2228677-82-3
M. Wt: 193.67
InChI Key: CAHCXTSSMPTEEP-UHFFFAOYSA-N
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Description

The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular formula of the compound is C7H13NO .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Physical And Chemical Properties Analysis

The average mass of the compound is 127.184 Da and the monoisotopic mass is 127.099716 Da .

Scientific Research Applications

Identification of Optimal Framework for Aerobic Alcohol Oxidation

A study by Toda et al. (2023) demonstrates the application of hydroxylamines, including structures related to 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride, in the copper-cocatalyzed aerobic oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant, highlighting the compound's potential in sustainable chemical synthesis Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation.

Efficient Synthesis and Structural Insights

Connolly et al. (2010) detail a four-step synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde. The study provides insights into the compound's efficient production and structural characteristics, essential for further research and application in organic chemistry Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride†.

Diels-Alder Reaction Applications

Kesler (1980) explores the Diels-Alder reaction involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene to prepare compounds including 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride. This study showcases the versatility of the compound in synthetic organic chemistry, providing a pathway for synthesizing complex structures Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene.

properties

IUPAC Name

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-4-3-9-5-7-1-2-8(6-9)11-7;/h7-8,10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHCXTSSMPTEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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